molecular formula C26H25NO6 B13652316 Fmoc-L-o-Tyr(mom)

Fmoc-L-o-Tyr(mom)

Cat. No.: B13652316
M. Wt: 447.5 g/mol
InChI Key: OTFCPHOJAXVQDP-QHCPKHFHSA-N
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Description

Fmoc-L-o-Tyr(mom) is a derivative of L-tyrosine where the hydroxyl group on the aromatic ring is protected by a methoxymethyl (mom) group, and the α-amino group is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This compound is critical in solid-phase peptide synthesis (SPPS) due to its orthogonal protection strategy: the Fmoc group is base-labile, while the mom group is acid-labile, enabling selective deprotection during peptide assembly.

Properties

Molecular Formula

C26H25NO6

Molecular Weight

447.5 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(methoxymethoxy)phenyl]propanoic acid

InChI

InChI=1S/C26H25NO6/c1-31-16-33-24-13-7-2-8-17(24)14-23(25(28)29)27-26(30)32-15-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h2-13,22-23H,14-16H2,1H3,(H,27,30)(H,28,29)/t23-/m0/s1

InChI Key

OTFCPHOJAXVQDP-QHCPKHFHSA-N

Isomeric SMILES

COCOC1=CC=CC=C1C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

COCOC1=CC=CC=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-o-Tyr(mom) typically involves the protection of the amino group of tyrosine with the Fmoc group and the hydroxyl group with the mom group. The process begins with the reaction of tyrosine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate to form Fmoc-tyrosine. Subsequently, the hydroxyl group of Fmoc-tyrosine is protected by reacting it with methoxymethyl chloride (mom-Cl) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of Fmoc-L-o-Tyr(mom) follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that facilitate the sequential addition of protected amino acids to a growing peptide chain. The use of solid-phase peptide synthesis (SPPS) is common, where the Fmoc group is removed by treatment with piperidine, allowing for the addition of the next amino acid .

Mechanism of Action

The mechanism of action of Fmoc-L-o-Tyr(mom) primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions during peptide bond formation. The mom group protects the hydroxyl group, ensuring the integrity of the tyrosine residue during synthesis. The removal of these protecting groups at appropriate stages allows for the sequential addition of amino acids to form the desired peptide .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below summarizes key Fmoc-protected tyrosine derivatives and their characteristics:

Compound Protecting Group Molecular Weight Synthesis Method Applications Stability
Fmoc-L-o-Tyr(mom) Methoxymethyl (mom) ~425 g/mol (estimated) Likely via Fmoc-protection followed by mom group introduction (e.g., using chloromethyl methyl ether) SPPS, peptide backbone assembly Acid-labile mom group; base-labile Fmoc
Fmoc-Tyr(tBu)-OH tert-Butyl (tBu) 495.6 g/mol Direct Fmoc protection of Tyr(tBu)-OH SPPS for acid-stable intermediates Stable to bases; cleaved with TFA
Fmoc-Tyr(PO₃tBu₂)-OH t-Butyl phosphate ~600 g/mol Phosphorylation using di-t-butyl phosphoramidite Phosphopeptide synthesis for signaling studies Base-stable; cleaved with TFA
Fmoc-Tyr(3-NO₂)-OH 3-Nitro 448.4 g/mol Nitration of tyrosine followed by Fmoc protection Incorporation of nitro groups for photoaffinity labeling Stable under SPPS conditions
Fmoc-Tyr(Bzl)-OH Benzyl (Bzl) 493.5 g/mol Benzylation of tyrosine hydroxyl, then Fmoc protection SPPS where orthogonal deprotection is required Hydrogenolysis (H₂/Pd) for cleavage
Fmoc-Tyr(SO₃Na)-OH·H₂O Sulfonate 523.5 g/mol Sulfonation followed by Fmoc protection Studying tyrosine sulfation in receptor-ligand interactions Acid-stable; water-soluble
Fmoc-Tyr(Me)-OH Methyl (Me) 417.5 g/mol Methylation of tyrosine hydroxyl, then Fmoc protection Stabilizing tyrosine residues against oxidation Stable to bases; cleaved with HF or TMSOTf

Key Comparisons

Protection Strategy
  • Fmoc-L-o-Tyr(mom) vs. Fmoc-Tyr(tBu) : The mom group offers acid lability, contrasting with the tBu group’s stability to trifluoroacetic acid (TFA), making mom more suitable for acid-sensitive peptides. However, tBu is preferred for long-term storage due to higher chemical stability .
  • Fmoc-L-o-Tyr(mom) vs. Fmoc-Tyr(Bzl): Benzyl protection requires hydrogenolysis for removal, limiting compatibility with peptides containing sulfur or metal cofactors. Mom’s acid lability avoids this but may complicate resin cleavage in SPPS .
Stability and Deprotection
  • Mom-protected tyrosine requires mild acidic conditions (e.g., 1% TFA) for deprotection, minimizing side reactions. In contrast, methyl (Fmoc-Tyr(Me)-OH) and tBu groups require harsher conditions (e.g., TFA >95% for tBu), risking peptide degradation .

Case Studies from Evidence

  • Resin Compatibility: highlights that 2-chlorotrityl resin allows mild cleavage (AcOH/TFE/DCM) of Fmoc-amino acids without damaging sensitive groups like Tyr, suggesting compatibility with mom-protected derivatives .
  • Phosphopeptide Synthesis : demonstrates that t-butyl phosphate protection (Fmoc-Tyr(PO₃tBu₂)-OH) resists piperidine cleavage during SPPS, a strategy adaptable to mom-protected analogs .

Limitations and Innovations

  • Innovative Derivatives: describes bis-Fmoc-D-Tyr for iodination, suggesting that mom-protected tyrosine could be modified similarly for radiolabeling .

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